REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[Cl-].[Ca+2].[Cl-].[Cl-].[Al+3].[Cl-].[Cl-].[C:16]1([CH3:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1C2C(=CC=CC=2)CCC1>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:19]2[CH:20]=[CH:21][C:16]([CH3:22])=[CH:17][CH:18]=2)=[CH:3][CH:4]=1 |f:1.2.3,4.5.6.7|
|
Name
|
|
Quantity
|
91.1 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
25.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
126 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
|
C1CCCC2=CC=CC=C12
|
Name
|
ice water
|
Quantity
|
160 g
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was reacted at 210 to 220° C. for 3 hours under a nitrogen atmosphere
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
STIRRING
|
Details
|
The resulting mixture was stirred
|
Type
|
CUSTOM
|
Details
|
the resulting water layer was separate out
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with 150 ml of a 5% aqueous solution of hydrochloric acid, 100 ml of a 5% aqueous solution of sodium bicarbonate and 100 ml of water
|
Type
|
CUSTOM
|
Details
|
After removal of the organic solvent
|
Type
|
DISTILLATION
|
Details
|
by distillation under reduced pressure, 80 ml of methanol
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
the mixture was crystallized overnight at −3 to −8° C
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 30 ml of methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)NC1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.1 g | |
YIELD: PERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |